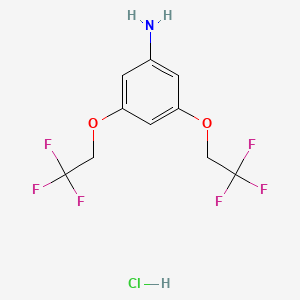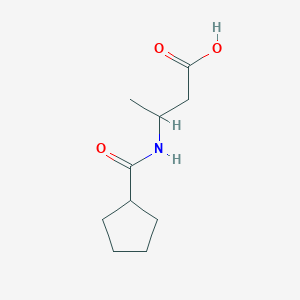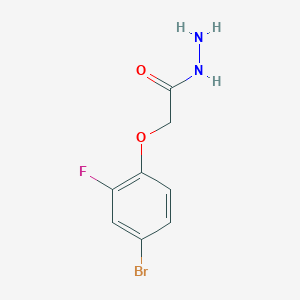
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride
Descripción general
Descripción
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride is a chemical compound with the molecular formula C10H10ClF6NO2 . It has a molecular weight of 325.64 .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride consists of an aniline group (a benzene ring with an attached amino group) that is substituted at the 3 and 5 positions with 2,2,2-trifluoroethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride are not fully detailed in the available resources. It is known that the compound is a powder .Aplicaciones Científicas De Investigación
Chemical Synthesis and Organic Chemistry
- Monodentate Transient Directing Group in Cross-Coupling Reactions : It has been found that related compounds serve as efficient directing groups for palladium-catalyzed direct dehydrogenative cross-coupling reactions, facilitating the synthesis of symmetrical and unsymmetrical 9-fluorenones with high yields, excellent regioselectivities, and broad functional group compatibility (Wang et al., 2019).
Pesticide Development
- Synthesis of Novel Pesticides : The compound has been involved in the synthesis process of novel pesticides, like Bistrifluron, showcasing its role in creating potent growth-retarding agents against pests, demonstrating a feasible route for industrial production (Liu An-chan, 2015).
Material Science
- Development of Fluorescent Sensors : Through modifications, related anilines have been used to design and synthesize bis(1,2,3-triazolyl-γ-propylsilatranes) serving as effective fluorescent sensors for Cu2+ ions. This application underscores the compound's utility in the development of new materials with specific sensing capabilities (Singh et al., 2014).
Polymer Science
- Epoxy Systems with Improved Water Resistance : Investigations into epoxy systems incorporating similar compounds have highlighted the significant impact of substituents like trifluoromethyl on reducing water absorption, indicating the potential for creating more durable materials (Johncock & Tudgey, 1983).
Fluorine Chemistry
- Role in Synthesis of Fluorinated Materials : The compound's derivatives have been pivotal in synthesizing fluorinated materials, offering insights into the design and creation of substances with specific properties like thermal stability, solubility, and dielectric constants, which are crucial for various applications in electronics and beyond (Myung et al., 2003).
Propiedades
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2.ClH/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16;/h1-3H,4-5,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLXBBATSRDRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(2,2,2-trifluoroethoxy)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)


![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)
![2-chloro-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B1519456.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![2-Amino-7-(3-methoxyphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519464.png)


![4-[(2-Hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B1519472.png)

![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1519474.png)
![2-[4-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylacetamide hydrochloride](/img/structure/B1519475.png)